molecular formula C18H19N5O4S B11014103 methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B11014103
M. Wt: 401.4 g/mol
InChI Key: OPXZJFBUUQINFZ-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines benzotriazine, thiazole, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzotriazine ring, the introduction of the thiazole moiety, and the esterification process. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and structural features

Biological Activity

Methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S and a molecular weight of approximately 342.39 g/mol. Its structure features a thiazole ring, a benzotriazine moiety, and a carboxylate group, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC15H18N4O3SC_{15}H_{18}N_{4}O_{3}S
Molecular Weight342.39 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO

Anticancer Properties

Research indicates that benzotriazine derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that certain benzotriazinone derivatives can inhibit the growth of various cancer cell lines, including HepG2 liver carcinoma cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Benzotriazine derivatives have been reported to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The exact mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects. Studies suggest that compounds containing the benzotriazine structure can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in cancer cells treated with benzotriazine derivatives.
  • Cell Cycle Arrest : The compound can cause cell cycle arrest at various phases, particularly G2/M.
  • Antioxidant Activity : Some studies suggest that it may possess antioxidant properties that contribute to its protective effects against cellular damage.

Study 1: Anticancer Activity in HepG2 Cells

A recent study synthesized various benzotriazinone derivatives and tested their efficacy against HepG2 liver carcinoma cells. The results indicated that this compound had an IC50 value significantly lower than other tested compounds, indicating potent anticancer activity .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of benzotriazine derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Properties

Molecular Formula

C18H19N5O4S

Molecular Weight

401.4 g/mol

IUPAC Name

methyl 2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H19N5O4S/c1-10(2)15-14(17(26)27-3)20-18(28-15)19-13(24)8-9-23-16(25)11-6-4-5-7-12(11)21-22-23/h4-7,10H,8-9H2,1-3H3,(H,19,20,24)

InChI Key

OPXZJFBUUQINFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2)C(=O)OC

Origin of Product

United States

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